Tetrahydro-2-(2-propynyloxy)-2H-pyran
Overview
Description
The compound Tetrahydro-2-(2-propynyloxy)-2H-pyran is a synthetic organic molecule that has been reported to be useful as an introductory organic laboratory exercise. The synthesis of this compound demonstrates important organic reactions such as Markownikov Addition and the formation of a tetrahydropyranyl (THP) ether protecting group. It also introduces advanced concepts in nuclear magnetic resonance (NMR) spectroscopy, such as non-first order coupling and long-range coupling .
Synthesis Analysis
The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran is designed to illustrate several key concepts in organic chemistry. The process involves Markownikov Addition, which is a fundamental reaction where the major product is determined by the regioselectivity of the addition to an alkene. Additionally, the synthesis forms a THP-ether protecting group and an acetal functional group, which are commonly used in organic synthesis to protect reactive hydroxyl groups. The procedure also models a resin used in combinatorial chemistry, which is a technique used to rapidly synthesize a large number of different compounds .
Molecular Structure Analysis
The molecular structure of Tetrahydro-2-(2-propynyloxy)-2H-pyran includes a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle. The presence of the 2-propynyloxy substituent adds to the complexity of the molecule, making it an interesting case study for 1H NMR analysis. The NMR spectrum of this compound can exhibit non-first order coupling patterns, such as AB quartets, and can also show long-range coupling, which are valuable phenomena for teaching advanced NMR techniques .
Chemical Reactions Analysis
While the specific chemical reactions of Tetrahydro-2-(2-propynyloxy)-2H-pyran are not detailed in the provided papers, the synthesis and purification process of this compound can be related to the broader context of pyran chemistry. For instance, the synthesis of various tetrahydrobenzo[b]pyran derivatives has been reported using different catalysts and conditions, demonstrating the versatility and reactivity of the pyran ring system . These reactions often involve multi-component condensations and can be catalyzed by environmentally friendly catalysts or conducted under solvent-free conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Tetrahydro-2-(2-propynyloxy)-2H-pyran are not explicitly discussed in the provided papers. However, the purification of the compound using flash column chromatography indicates its stability and suitability for separation techniques commonly used in organic chemistry. The ability to analyze the compound using 1H NMR also suggests that it has distinct chemical shifts and coupling patterns that can be interpreted to deduce its structure .
Scientific Research Applications
Synthesis and Educational Applications
Tetrahydro-2-(2-propynyloxy)-2H-pyran is used in organic laboratory exercises to demonstrate various chemical reactions and techniques. Its synthesis illustrates Markownikov Addition, the formation of a THP-ether protecting group, and the production of an acetal functional group. This process also mirrors methods used in combinatorial chemistry. The purification of this compound via flash column chromatography offers students practical experience in a crucial technique of modern synthetic methodology. Furthermore, its analysis through 1H NMR spectroscopy introduces advanced concepts like non-first-order coupling and long-range coupling (Brisbois, Batterman, & Kragerud, 1997).
Organic Synthesis and Protective Group Chemistry
Tetrahydro-2-(2-propynyloxy)-2H-pyran plays a role in organic syntheses. It acts as an intermediate in producing compounds like methyl 4-hydroxy-2-butynoate, where it serves as a protective group for propargyl alcohol. This showcases its utility in synthesizing acetylenic compounds and exploring reactions like acetal formation and hydrolysis (Earl & Townsend, 2003).
Pyrolysis Studies
The compound is also studied in pyrolysis research. Gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including derivatives of tetrahydro-2-(2-propynyloxy)-2H-pyran, were investigated to understand the kinetics and mechanisms of these reactions at high temperatures. This research has implications in understanding the behavior of similar compounds under thermal stress and can contribute to fields like materials science (Álvarez-Aular et al., 2018).
Novel Reactions and Synthetic Methodology
In synthetic chemistry, tetrahydro-2-(2-propynyloxy)-2H-pyran is involved in developing new reactions and methodologies. For instance, it has been used in a Prins-Friedel-Crafts-type multicomponent reaction, illustrating its potential in creating complex molecular structures in an environmentally friendly manner (Dintzner et al., 2012).
Environmental and Physicochemical Studies
This compound's environmental and physicochemical properties are also of interest. For instance, its solubility, boiling point, and purification methods are studied, contributing to knowledge in fields like green chemistry and industrial process optimization (Hiyama & Saimoto, 2001).
Safety And Hazards
properties
IUPAC Name |
2-prop-2-ynoxyoxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAXHIGPGBPPFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016042 | |
Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
CAS RN |
6089-04-9 | |
Record name | Propargyl tetrahydropyranyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6089-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propargyloxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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